molecular formula C11H11FO4 B2748317 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid CAS No. 1420793-26-5

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid

Cat. No.: B2748317
CAS No.: 1420793-26-5
M. Wt: 226.203
InChI Key: DCSFCKKEQAOZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is a chroman-derived carboxylic acid characterized by a fluorine atom at position 6, a hydroxyl group at position 4, and a methyl group at position 6. The methyl group at position 7 likely introduces steric effects, influencing solubility and reactivity compared to unmethylated analogs.

Properties

IUPAC Name

6-fluoro-4-hydroxy-7-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,8,10,13H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSFCKKEQAOZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(CC(O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.

Scientific Research Applications

Diabetes Treatment

One of the primary applications of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the complications of diabetes, such as cataracts and neuropathy. The compound has shown promise in inhibiting this enzyme, thereby potentially mitigating diabetic complications .

Antiepileptic Activity

Recent studies have indicated that chroman analogs, including derivatives of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid, exhibit significant antiepileptic activity. In particular, compounds synthesized from this chroman structure demonstrated protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The most active derivatives showed protection at doses as low as 30 mg/kg, suggesting a potential therapeutic avenue for epilepsy .

Cardiovascular Applications

The compound has also been explored for its cardiovascular benefits. It is being investigated for its ability to prevent ischemic damage in myocardial tissues, which can occur during heart attacks or surgical procedures. Studies suggest that chronic administration of this compound may provide protective effects against ischemia-related injuries .

Synthesis and Structural Insights

The synthesis of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid typically involves multi-step organic reactions that may include the introduction of the fluorine atom and the carboxylic acid functional group onto the chroman backbone. The structural modifications are crucial for enhancing the pharmacological properties of the compound.

Case Study 1: Diabetes Complications

In a study examining various aldose reductase inhibitors, researchers highlighted the effectiveness of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid in reducing sorbitol accumulation in diabetic rat models. This reduction is critical as sorbitol accumulation is linked to osmotic and oxidative stress leading to diabetic complications .

Case Study 2: Antiepileptic Properties

Another study focused on a series of novel chroman analogs derived from 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid. The findings indicated that these compounds not only displayed lower toxicity compared to standard treatments but also provided significant seizure protection at varying dosages, thereby supporting their potential as safer antiepileptic agents .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its reactivity, allowing it to participate in various biochemical reactions. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and other proteins, influencing their activity and function. The methyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • 6-Bromo-4-oxochroman-2-carboxylic acid (CAS 32663-93-7): Substitutes bromine for fluorine at position 6 and features a ketone at position 3. Molecular formula: C₁₀H₇BrO₄ (vs. C₁₁H₁₁FO₅ for the target compound).
  • 6-Chloro-7-hydroxycoumarin-3-carboxylic acid (CAS 2015-07-07):

    • Chlorine at position 6 and hydroxyl at position 7, with a carboxylic acid at position 3.
    • Molecular weight: 240.60 g/mol (C₁₀H₅ClO₅).
    • The shifted carboxylic acid position (3 vs. 2) reduces conjugation with the chroman ring, impacting electronic distribution and acidity .

Methyl- and Hydroxy-Substituted Analogs

  • 7-Hydroxy-2,2-dimethylchroman-4-one (CAS 17771-33-4):

    • Features a hydroxyl group at position 7 and dimethyl groups at position 2.
    • Similarity score: 0.90 (structural overlap with the target compound).
    • Dimethyl groups enhance lipophilicity but may reduce solubility in aqueous media compared to the single methyl group in the target compound .
  • 6-Fluoro-2,2-dimethylchroman-4-one (CAS 105799-73-3):

    • Fluorine at position 6 and dimethyl groups at position 2.
    • Molecular formula: C₁₁H₁₁FO₂.
    • The absence of a carboxylic acid moiety limits its use in applications requiring ionic interactions .

Positional Isomers and Functional Group Variations

  • (R)-6-Fluorochroman-2-carboxylic acid (CAS 129101-37-7):

    • Lacks the hydroxyl and methyl groups but retains fluorine at position 4.
    • Molecular weight: ~196.17 g/mol (C₁₀H₉FO₃).
    • Reduced hydrogen-bonding capacity due to the absence of hydroxyl groups, affecting solubility and target engagement .
  • 6-Methoxychroman-2-carboxylic acid (CAS 99199-69-6):

    • Methoxy group at position 6 instead of fluorine.
    • Similarity score: 0.73.
    • The methoxy group’s electron-donating nature contrasts with fluorine’s electronegativity, altering electronic properties and reactivity .

Biological Activity

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H11F O4
  • Molecular Weight : 230.20 g/mol
  • CAS Number : 1420793-26-5

The biological activity of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid primarily involves its interaction with various biological macromolecules. It is hypothesized to modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

Antioxidant Activity

Research indicates that compounds similar to 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Inhibition of Nuclear Factor-kappaB (NF-kB)

A study on related chroman derivatives demonstrated that certain substitutions on the chroman structure can lead to potent inhibition of NF-kB activation in macrophage cells. While specific data on 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is limited, similar compounds have shown IC50 values ranging from 6.0 to 60.2 µM for NF-kB inhibition .

Anticancer Potential

Chroman derivatives have been investigated for their anticancer properties. For instance, compounds with structural similarities have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This suggests that 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid may also possess anticancer activity through similar mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
6-Hydroxy-7-methoxychroman-2-carboxylic acidNF-kB Inhibition6.0 - 60.2
SplitomicinHDAC InhibitionN/A
Glabraoside AAntioxidant ActivityN/A

Case Studies

  • Study on Antioxidant Properties :
    A series of experiments evaluated the antioxidant capacity of various chroman derivatives, including those structurally related to 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid. The results indicated a significant ability to reduce oxidative damage in cellular models, highlighting the potential therapeutic applications in oxidative stress-related conditions.
  • NF-kB Inhibition Study :
    In a controlled laboratory setting, researchers synthesized several N-substituted phenylamides based on chroman structures and tested their ability to inhibit NF-kB activation in LPS-stimulated macrophages. The findings revealed that specific modifications enhanced inhibitory activity, paving the way for further exploration of similar compounds like 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of chroman-carboxylic acid derivatives typically involves oxidative cleavage of diols or ketone intermediates. For example, a route analogous to the synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid (a structurally similar compound) involves:

  • Key steps :
    • Oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene .
    • Acidification and extraction with ethyl acetate, followed by crystallization in ethanol/water.
  • Optimization strategies :
    • Replace lead tetraacetate with safer oxidizing agents (e.g., TEMPO/NaClO) to reduce toxicity.
    • Use kinetic studies to determine optimal reaction times and temperatures.
    • Monitor intermediates via TLC or HPLC to ensure step completion.

Table 1 : Example reaction conditions from literature

StepReagents/ConditionsYield
OxidationPb(OAc)₄, benzene, RT, 30 min83%
PurificationEthanol/water crystallization>95% purity

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:
A combination of spectroscopic and chromatographic methods is recommended:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorine-substituted aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
    • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (O–H stretch ~3200 cm⁻¹).
  • Chromatography :
    • HPLC-UV/FLD : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) to resolve impurities .
    • LC-MS/MS : Detect trace fluorinated byproducts (e.g., using MRM transitions for m/z 225→181) .
  • X-ray crystallography : Resolve conformational details (e.g., envelope conformation of the dihydropyranone ring) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from variations in experimental design, impurities, or stereochemical factors. Methodological solutions include:

  • Control experiments :
    • Verify compound purity (>98%) via orthogonal methods (e.g., NMR, LC-MS).
    • Compare enantiomeric purity using chiral HPLC (critical for stereospecific activity) .
  • Biological assay standardization :
    • Use consistent cell lines (e.g., HEK293 for enzyme inhibition assays).
    • Normalize data to positive controls (e.g., fidarestat for aldose reductase inhibition) .
  • Meta-analysis : Correlate activity with structural parameters (e.g., substituent electronegativity, logP) using QSAR models .

Advanced: What strategies are employed to elucidate the compound’s mechanism in enzyme inhibition?

Answer:
Advanced approaches combine biochemical, structural, and computational methods:

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
  • Molecular docking : Use crystal structures (e.g., aldose reductase PDB: 1AH3) to map interactions between the carboxylic acid group and catalytic residues .
  • Mutagenesis studies : Modify enzyme active sites (e.g., Tyr48→Ala) to assess binding dependencies.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Basic: What solubility and stability considerations are critical for in vitro handling?

Answer:

  • Solubility :
    • The compound is sparingly soluble in water (<1 mg/mL). Use DMSO for stock solutions (≤10 mM) and dilute in buffered media .
  • Stability :
    • Store at –20°C under inert gas to prevent carboxylic acid decarboxylation.
    • Avoid prolonged exposure to light (UV degradation risk).
  • pH sensitivity : Stabilize in neutral buffers (e.g., PBS) to minimize ionization-driven precipitation .

Advanced: How does stereochemistry influence pharmacological activity and metabolic pathways?

Answer:

  • Activity differences : The (S)-enantiomer of related chroman-carboxylic acids shows 10-fold higher aldose reductase inhibition than the (R)-form due to optimal hydrogen bonding with His110 .
  • Metabolic profiling :
    • Use chiral LC-MS to track enantiomer-specific glucuronidation or sulfation in hepatocyte models .
    • Compare pharmacokinetics (e.g., t½, Cmax) in preclinical species using stereospecific assays.
  • Synthetic strategies : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to access enantiopure intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.